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Compound of Interest

Compound Name: (2S)-Pyrrolidine-2-carbohydrazide

Cat. No.: B13646934 Get Quote

Executive Summary
L-Proline hydrazide (CAS: 66544-68-1) is a chiral pyrrolidine derivative where the carboxylic

acid moiety of L-proline is functionalized into a hydrazide group (

). This modification significantly alters the electronic and steric properties of the parent amino
acid, transforming it into a versatile nucleophile and a potent hydrogen-bonding donor.

In drug development, L-Proline hydrazide serves as a critical chiral building block for peptide

mimetics and protease inhibitors. Its hydrazide functionality acts as a "warhead" for covalent

trapping of aldehydes or as a stable linker in antibody-drug conjugates (ADCs). Furthermore, in

asymmetric organocatalysis, the compound functions as a Lewis base catalyst, capable of

activating carbonyl compounds via enamine or iminium ion intermediates, similar to—but often

more reactive than—its parent L-proline amides.

Part 1: Physicochemical Profile
The following data establishes the baseline identity for L-Proline hydrazide. Researchers

should verify these parameters upon procurement or synthesis to ensure material integrity.

Table 1: Chemical Identity & Properties[2][3][4]
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Parameter Specification

IUPAC Name (2S)-Pyrrolidine-2-carbohydrazide

Common Name L-Proline hydrazide

CAS Registry Number 66544-68-1

Molecular Formula

Molecular Weight 129.16 g/mol

Exact Mass 129.0902

Physical State White to off-white crystalline solid

Solubility
Soluble in water, methanol, ethanol; sparingly

soluble in DCM

pKa (Calculated) ~9.5 (Pyrrolidine NH), ~3.5 (Hydrazide NH)

Storage Conditions
Hygroscopic; Store at -20°C under inert

atmosphere (Ar/N2)

Part 2: Synthetic Pathways & Mechanism[5]
Strategic Analysis of Synthesis
The synthesis of L-Proline hydrazide requires navigating the nucleophilicity of the pyrrolidine

nitrogen. Direct reaction of free L-proline with hydrazine is inefficient due to zwitterion

formation. Therefore, the Ester Activation Route is the industry standard for scalability and

enantiomeric retention.

Protocol: Two-Step Synthesis from L-Proline
This protocol utilizes L-Proline methyl ester hydrochloride as the activated intermediate,

preventing racemization and ensuring high yield.

Step 1: Methyl Esterification (Activation)
Reagents: L-Proline, Thionyl Chloride (
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), Methanol (

).

Mechanism: Acid-catalyzed Fischer esterification.

generates anhydrous

in situ and acts as a dehydrating agent.

Step 2: Hydrazinolysis (Functionalization)
Reagents: L-Proline Methyl Ester HCl, Hydrazine Hydrate (

).

Mechanism: Nucleophilic Acyl Substitution. The hydrazine acts as a hard nucleophile,

attacking the carbonyl carbon of the ester.

Detailed Experimental Workflow
Step 1: Preparation of L-Proline Methyl Ester HCl

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux

condenser. Flush with

.

Solvation: Dissolve L-Proline (10.0 g, 86.9 mmol) in anhydrous MeOH (100 mL). Cool to 0°C

in an ice bath.

Activation: Dropwise add

(7.0 mL, 95.6 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (

).

Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (System: n-

BuOH/AcOH/H2O 4:1:1).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13646934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Concentrate in vacuo to obtain a viscous oil. Triturate with diethyl ether to

precipitate L-Proline Methyl Ester Hydrochloride as a white solid. Yield: ~95%.

Step 2: Conversion to L-Proline Hydrazide

Neutralization: Dissolve the ester salt (5.0 g, 30.2 mmol) in MeOH (50 mL). Add

(1.0 eq) if using the salt directly, or perform a free-base extraction prior. Note: Hydrazine
hydrate is basic enough to liberate the amine, but pre-neutralization improves kinetics.

Nucleophilic Attack: Add Hydrazine Hydrate (80% aq., 4.5 mL, ~75 mmol, 2.5 eq) dropwise

at 0°C.

Reaction: Stir at Room Temperature (RT) for 12–16 hours.

Purification (Critical):

Concentrate the reaction mixture under reduced pressure to remove MeOH and excess

hydrazine.

Azeotropic Drying: Co-evaporate with toluene (

mL) to remove trace water/hydrazine.

Recrystallization: Recrystallize from hot Ethanol/Ether or

/Hexane to obtain pure L-Proline hydrazide.

Visualization: Synthetic Pathway
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Figure 1: Step-wise synthesis of L-Proline Hydrazide via methyl ester intermediate.

Part 3: Structural Characterization
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Validating the structure requires confirming the loss of the methoxy group (from the ester) and

the appearance of hydrazide protons.

Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-

is preferred due to the solubility of the polar hydrazide and exchangeable protons.

NMR (400 MHz, DMSO-

):

8.90 (s, 1H,

): Broad singlet, amide-like proton.

4.20 (s, 2H,

): Broad signal, often exchangeable.

3.55 (dd, 1H,

-CH): Characteristic chiral center proton.

2.80–3.00 (m, 2H,

-CH

): Ring protons adjacent to nitrogen.

1.60–2.00 (m, 4H,

-CH

): Ring methylene protons.

Absence check: Ensure no singlet at

3.70 (indicative of unreacted Methyl Ester

).
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NMR (100 MHz, DMSO-

):

172.5 (

): Hydrazide carbonyl (shifted upfield relative to ester).

59.5 (

-CH).

46.8 (

-CH

).

30.5 (

-CH

).

25.8 (

-CH

).

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode).

Expected Ion:

= 130.10 m/z.

Fragment: Loss of

(31 Da) may be observed in high-energy collisions.
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Part 4: Applications in Drug Development &
Catalysis
Organocatalysis (The "Proline Gap")
While L-Proline is a celebrated catalyst, L-Proline hydrazide offers unique advantages in

hydrogen-bonding catalysis. The hydrazide moiety provides a dual H-bond donor motif (

), which can stabilize oxyanion transition states more effectively than simple amides in certain
aldol or Michael addition reactions.

Peptide Macrocyclization & Ligation
In medicinal chemistry, the hydrazide group is a precursor for Native Chemical Ligation (NCL).

L-Proline hydrazides can be converted into acyl azides (

) in situ, which then react with amines to form peptide bonds without racemization. This is
crucial for synthesizing cyclic proline-containing peptides (e.g., Hepatitis C protease inhibitors).

"Trace-less" Linkers
Hydrazide linkers are pH-sensitive. In Antibody-Drug Conjugates (ADCs), a drug linked via a

hydrazone (formed from L-Proline hydrazide + Ketone drug) is stable at physiological pH (7.4)

but hydrolyzes in the acidic environment of the lysosome (pH 5.0), releasing the payload.

Visualization: Catalytic/Functional Cycle
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Figure 2: Functional versatility of L-Proline Hydrazide in catalysis and drug delivery systems.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b13646934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13646934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
ChemicalSource.L-(-)-proline hydrazide | CAS#:66544-68-1.[1] ChemSrc.[1] Retrieved from

[Link][1]

National Center for Biotechnology Information.PubChem Compound Summary for CID

66544-68-1 (L-Proline hydrazide). PubChem.[2][3] Retrieved from [Link]

Gomha, S. M., et al. (2024).Efficient Green Synthesis of Hydrazide Derivatives Using L-

Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies.[4]

MDPI Molecules. Retrieved from [Link]

Jiang, L., et al. (2009).CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for

Coupling of Aryl Bromides with N-Boc Hydrazine.[5] Journal of Organic Chemistry.[5]

Retrieved from [Link]

Organic Syntheses.Synthesis of L-Proline Methyl Ester. Org.[4][6][5][7][8] Synth. Coll. Vol. 9,

p. 24. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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